2-Amino-5-(2-bromophenyl)furan-3-carbonitrile
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Overview
Description
2-Amino-5-(2-bromophenyl)furan-3-carbonitrile is a heterocyclic compound that contains a furan ring substituted with an amino group, a bromophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-bromophenyl)furan-3-carbonitrile typically involves the reaction of 2-bromobenzaldehyde with malononitrile and ammonium acetate in the presence of a base. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-bromophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-5-(2-substituted phenyl)furan-3-carbonitrile derivatives.
Oxidation: Formation of furanone derivatives.
Reduction: Formation of 2-amino-5-(2-bromophenyl)furan-3-amine or 2-amino-5-(2-bromophenyl)furan-3-aldehyde.
Scientific Research Applications
2-Amino-5-(2-bromophenyl)furan-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-bromophenyl)furan-3-carbonitrile in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino and nitrile groups allows for hydrogen bonding and electrostatic interactions with target proteins, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-phenylfuran-3-carbonitrile
- 2-Amino-5-(4-bromophenyl)furan-3-carbonitrile
- 2-Amino-5-(2-chlorophenyl)furan-3-carbonitrile
Uniqueness
2-Amino-5-(2-bromophenyl)furan-3-carbonitrile is unique due to the presence of the bromine atom, which can participate in various substitution reactions, providing a versatile platform for further functionalization. Additionally, the combination of the furan ring with the amino and nitrile groups offers a unique electronic structure that can be exploited in different chemical and biological applications .
Properties
IUPAC Name |
2-amino-5-(2-bromophenyl)furan-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-9-4-2-1-3-8(9)10-5-7(6-13)11(14)15-10/h1-5H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOOEJUOQZTMRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(O2)N)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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